Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate
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Overview
Description
Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate is an organic compound with the molecular formula C14H12N2O4. It is known for its unique structure, which includes a nitrophenyl group and a benzoate ester. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate typically involves the reaction of 2-nitrobenzylamine with methyl 2-aminobenzoate. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction. After the reaction is complete, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitrobenzoic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alcohols and amines.
Major Products Formed
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Aminobenzoate derivatives.
Substitution: Various ester and amide derivatives.
Scientific Research Applications
Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Potential use in drug discovery and development due to its biological activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. The benzoate ester group can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-{[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: Known for its polymorphic forms and use as an intermediate in drug synthesis.
Methyl 2-{[(2-nitrophenyl)sulfonyl]anilino}acetylamino}benzoate: Used in the synthesis of various organic compounds.
Uniqueness
Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate is unique due to its combination of a nitrophenyl group and a benzoate ester, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research in multiple scientific disciplines .
Properties
CAS No. |
88116-40-9 |
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Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
methyl 2-[(2-nitrophenyl)methylamino]benzoate |
InChI |
InChI=1S/C15H14N2O4/c1-21-15(18)12-7-3-4-8-13(12)16-10-11-6-2-5-9-14(11)17(19)20/h2-9,16H,10H2,1H3 |
InChI Key |
SBVICLRLKKRGDD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NCC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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